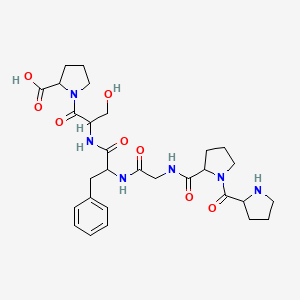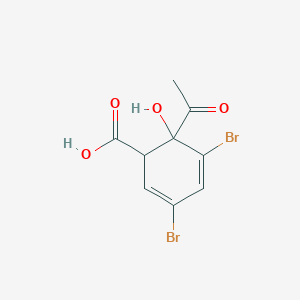
2-Acetyl-3,5-dibromosalicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3,5-dibromosalicylic acid is a brominated derivative of salicylic acid. This compound is known for its potent acylating properties, making it a valuable agent in various biochemical applications. It has been studied for its potential use as an antisickling agent, particularly in the treatment of sickle cell anemia .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3,5-dibromosalicylic acid typically involves the acetylation of 3,5-dibromosalicylic acid. This reaction is catalyzed by concentrated sulfuric acid and uses acetic anhydride as the acetylating agent . The reaction conditions are generally mild, with the reaction mixture being poured into water to precipitate the product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of acetic anhydride and sulfuric acid in a controlled environment ensures the efficient production of this compound .
化学反応の分析
Types of Reactions: 2-Acetyl-3,5-dibromosalicylic acid primarily undergoes acylation reactions. It is a potent acylating agent, particularly for amino groups in proteins such as hemoglobin .
Common Reagents and Conditions:
Substitution: Bromine atoms in the compound can be substituted under specific conditions, although this is less common.
Major Products:
科学的研究の応用
2-Acetyl-3,5-dibromosalicylic acid has been extensively studied for its potential in treating sickle cell anemia. Its ability to acylate hemoglobin and increase oxygen affinity makes it a promising antisickling agent . Additionally, its acylating properties are valuable in biochemical research for modifying proteins and studying their functions .
作用機序
The primary mechanism of action of 2-acetyl-3,5-dibromosalicylic acid involves the acetylation of amino groups in hemoglobin. This modification increases the oxygen affinity of hemoglobin, thereby reducing the tendency of sickle hemoglobin to aggregate and form sickle-shaped cells . The compound targets specific amino groups, leading to a significant reduction in erythrocyte sickling .
類似化合物との比較
Aspirin (Acetylsalicylic Acid): Both compounds are acylating agents, but 2-acetyl-3,5-dibromosalicylic acid is more potent due to the presence of bromine atoms.
3,5-Dibromosalicylic Acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Uniqueness: this compound is unique due to its enhanced acylating ability, which is attributed to the bromine atoms in its structure. This makes it more effective in modifying proteins and inhibiting sickle cell formation compared to its non-brominated counterparts .
特性
CAS番号 |
54223-76-6 |
|---|---|
分子式 |
C9H8Br2O4 |
分子量 |
339.96 g/mol |
IUPAC名 |
6-acetyl-3,5-dibromo-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H8Br2O4/c1-4(12)9(15)6(8(13)14)2-5(10)3-7(9)11/h2-3,6,15H,1H3,(H,13,14) |
InChIキー |
UDRCIBDLAHTLCS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(C(C=C(C=C1Br)Br)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4,5-Diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl) acetate](/img/structure/B12323128.png)
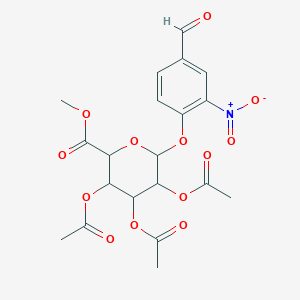
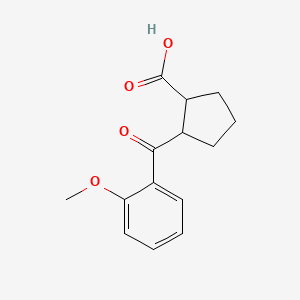
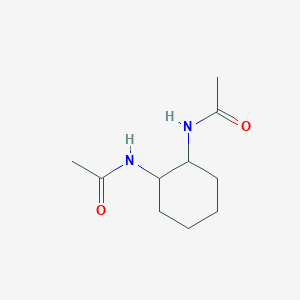

![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
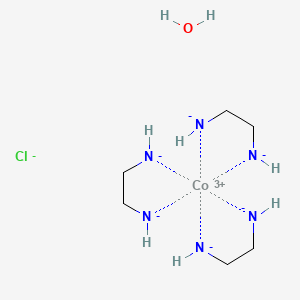
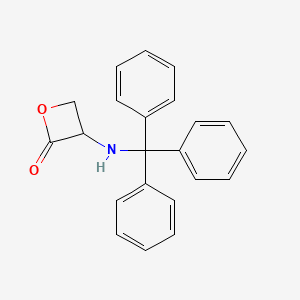
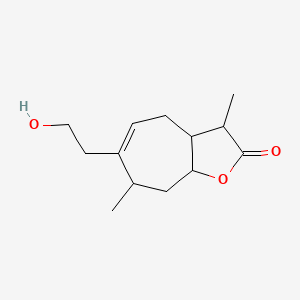
![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)

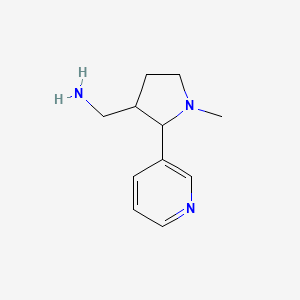
![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)
